molecular formula C₇H₁₆N₂O B1663857 n-(5-Aminopentyl)acetamide CAS No. 32343-73-0

n-(5-Aminopentyl)acetamide

Cat. No. B1663857
CAS RN: 32343-73-0
M. Wt: 144.21 g/mol
InChI Key: RMOIHHAKNOFHOE-UHFFFAOYSA-N
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Description

“N-(5-Aminopentyl)acetamide” is the acetylated form of the polyamine cadaverine . It is also known as “N-Acetylcadaverine” and has a molecular weight of 144.22 . It is a promising biochemical marker for cancer and many other pathophysiological conditions .


Synthesis Analysis

The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine . Cadaverine is a linear molecule that terminates at both ends with an amine functional group .


Molecular Structure Analysis

The molecular formula of “N-(5-Aminopentyl)acetamide” is C7H16N2O . The InChI code is 1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10) .


Chemical Reactions Analysis

“N-(5-Aminopentyl)acetamide” is the acetylated form of the polyamine cadaverine. Monoacylation of symmetrical diamine is achieved when the primary α,ω-diamines are diluted in ethyl acetate.


Physical And Chemical Properties Analysis

“N-(5-Aminopentyl)acetamide” appears as a liquid . It is colorless to light yellow . The compound is soluble in DMSO .

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : N-(5-Aminopentyl)acetamide is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Cancer Research

    • Summary of Application : N-(5-Aminopentyl)acetamide is listed under additional cancer bioactive molecules, suggesting its use in cancer research .
  • Polyamine Metabolism and Regulation

    • Summary of Application : Studying N-(5-Aminopentyl)acetamide can provide insights into polyamine metabolism and regulation.
    • Methods of Application : This could involve studying how the acetylation of cadaverine (the non-acetylated form of N-(5-Aminopentyl)acetamide) affects its cellular functions and signaling pathways.
  • Endogenous Metabolite Research

    • Summary of Application : N-(5-Aminopentyl)acetamide is an endogenous metabolite, meaning it is naturally produced within the body . Studying this compound can provide insights into various biological processes.
    • Methods of Application : This could involve studying how this compound interacts with other molecules in the body, and how it contributes to various metabolic processes .
    • Results or Outcomes : This could lead to a better understanding of human metabolism and potentially contribute to the development of new treatments for metabolic disorders .
  • Biochemical Marker for Pathophysiological Conditions

    • Summary of Application : N-(5-Aminopentyl)acetamide is a promising biochemical marker for cancer and many other pathophysiological conditions .
    • Methods of Application : This could involve measuring the levels of this compound in the body under various conditions, and correlating these levels with the presence or severity of certain diseases .
    • Results or Outcomes : This could potentially lead to the development of new diagnostic tools or therapeutic strategies .
  • Microbial Metabolite Research

    • Summary of Application : N-(5-Aminopentyl)acetamide is a microbial metabolite, meaning it is produced by microorganisms . Studying this compound can provide insights into microbial metabolism and the role of microorganisms in various biological processes.
    • Methods of Application : This could involve studying how this compound is produced by microorganisms, and how it affects their growth and survival .
    • Results or Outcomes : This could lead to a better understanding of microbial metabolism and potentially contribute to the development of new antimicrobial treatments .
  • DNA Replication and Protein Synthesis

    • Summary of Application : Polyamine is a small organic polycation composed of a hydrocarbon backbone with multiple amino groups which ubiquitously exists in all living organisms from bacteria to higher animals . N-(5-Aminopentyl)acetamide, being a polyamine, is implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis .
    • Methods of Application : This could involve studying how this compound interacts with DNA and proteins during their synthesis .
    • Results or Outcomes : This could lead to a better understanding of DNA replication and protein synthesis, and potentially contribute to the development of new treatments for disorders related to these processes .
  • Biochemical Marker for Pathophysiological Conditions

    • Summary of Application : N-(5-Aminopentyl)acetamide is a promising biochemical marker for cancer and many other pathophysiological conditions .
    • Methods of Application : This could involve measuring the levels of this compound in the body under various conditions, and correlating these levels with the presence or severity of certain diseases .
    • Results or Outcomes : This could potentially lead to the development of new diagnostic tools or therapeutic strategies .
  • Cancer Research Chemicals and Analytical Standards

    • Summary of Application : N-(5-Aminopentyl)acetamide can be used in cancer research chemicals and analytical standards .
    • Methods of Application : This could involve using this compound as a standard in various analytical methods to ensure the accuracy and reliability of data analysis .
    • Results or Outcomes : This could improve the quality of data analysis in cancer research, leading to more reliable results .

Safety And Hazards

“N-(5-Aminopentyl)acetamide” is toxic and causes severe skin burns and eye damage . It is very toxic if swallowed and may cause serious damage to health by prolonged exposure . It may also pose a risk of impaired fertility and harm to unborn children .

properties

IUPAC Name

N-(5-aminopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOIHHAKNOFHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186068
Record name Monoacetylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

n-(5-Aminopentyl)acetamide

CAS RN

32343-73-0
Record name Acetylcadaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32343-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoacetylcadaverine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoacetylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-Aminopentyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Acetylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10 mM Tris-HCl (pH 7.8), 0.1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.25 mM acetyl CoA, 5 mM cadaverine, enzyme solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
MM Abdel‐Monem, K Ohno - Journal of Pharmaceutical …, 1977 - Wiley Online Library
TLC and high‐pressure liquid Chromatographie examination of the dansyl derivatives obtained from human urine indicated the presence of N‐[3‐[(4‐aminobutyl)amino]propyl]…
Number of citations: 44 onlinelibrary.wiley.com
A Tiwari, I Kaweewan, Y Miyake, H Hemmi… - Natural Product …, 2021 - Taylor & Francis
New chymotrypsin inhibitory peptides named streptopeptolins B and C were isolated from Streptomyces olivochromogenes. Structures of streptopeptolins B and C were determined to …
Number of citations: 2 www.tandfonline.com
E Ansu-Gyeabourh, E Amoah, C Ganesa… - Journal of the …, 2020 - ACS Publications
Monoacylation of symmetrical diamine is achieved when the primary α,ω-diamines (carbon numbers n = 3, 5 and 12) are diluted in ethyl acetate, and the resultant mixture is …
Number of citations: 16 pubs.acs.org
M Villani, YS Deshmukh, C Camlibel, ACC Esteves - RSC advances, 2016 - pubs.rsc.org
Cross-linked epoxy resins are amongst the most widely used materials for protecting metal surfaces in high performance applications. During curing or application of such materials as a …
Number of citations: 24 pubs.rsc.org
MM Abdel-Monem, K Ohno - Journal of Pharmaceutical Sciences, 1977 - Elsevier
The dansyl derivatives of N-(monoaminoalkyl)- and N- (polyaminoalkyl)acetamides were synthesized and unequivocally characterized. TLC of the dansyl derivatives obtained from …
Number of citations: 21 www.sciencedirect.com
MR Häkkinen, A Roine, S Auriola, A Tuokko… - … of Chromatography B, 2013 - Elsevier
Polyamines are promising biochemical markers of cancer and many other pathophysiological conditions, and thus their concentrations in biological fluids are a matter of interest. …
Number of citations: 35 www.sciencedirect.com
W Wu, Q Li, H Chen, X Fang, B Niu, R Liu, H Mu, H Gao - Food Chemistry, 2023 - Elsevier
The effects of bamboo (Phyllostachys edulis) shoot dietary fiber (BSDF-1) on ulcerative colitis (UC) are unclear. Therefore, we performed an in vitro glycolysis study of intestinal …
Number of citations: 5 www.sciencedirect.com
A Krämer, J Herzer, J Overhage… - BMC …, 2016 - bmcbiochem.biomedcentral.com
Pseudomonas aeruginosa, a Gram-negative, aerobic coccobacillus bacterium is an opportunistic human pathogen and worldwide the fourth most common cause of hospital-acquired …
Number of citations: 24 bmcbiochem.biomedcentral.com
N Kaur, B Zhou, F Breitbeil, K Hardy… - Molecular …, 2008 - ACS Publications
The N ϵ -fumaroylated diketopiperazine of l-Lys (FDKP, 1) self-assembles into microparticles that can be used for pulmonary drug delivery. When these particles are formulated with …
Number of citations: 89 pubs.acs.org
B Zacharie, SD Abbott, JS Duceppe, L Gagnon… - …, 2018 - Wiley Online Library
Low‐molecular‐weight synthetic molecules 1 with the general 2‐(fluorophenylamino)‐4,6‐disubstituted 1,3,5‐triazine structure and showing anti‐inflammatory and anticancer activities …

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